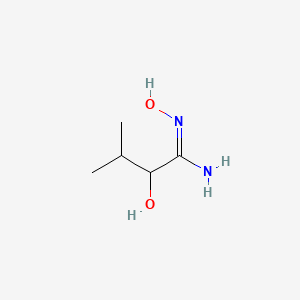
(1E)-N',2-dihydroxy-3-methylbutanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve a series of chemical reactions starting from readily available starting materials .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could involve looking at how it reacts with other substances, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .Applications De Recherche Scientifique
1. Role in Allergy and Dermatology
(1E)-N',2-dihydroxy-3-methylbutanimidamide, also known as 1,2-dibromo-2,4-dicyanobutane or methyldibromoglutaronitrile, has been studied for its role in contact allergy. Ginkel and Rundervoort (1995) found that its use as a preservative in cosmetics and moistened toilet tissues led to an increased incidence of sensitization and allergic reactions in the Netherlands (Ginkel & Rundervoort, 1995).
2. Biochemical and Pharmacological Research
The compound has been investigated in various biochemical contexts. For instance, its structural analogs and derivatives have been examined for their potential effects in modulating pain and analgesia, particularly in relation to opioid analgesics and NMDA receptors. Studies like those conducted by Wang et al. (2016) have explored the role of similar compounds in regulating the expression and trafficking of AMPA receptors in specific medical conditions like remifentanil-induced hyperalgesia (Wang et al., 2016).
3. Application in Chemical Engineering and Biofuel Production
(1E)-N',2-dihydroxy-3-methylbutanimidamide or its analogs have been considered in the context of biofuel production and chemical engineering. Research by van Leeuwen et al. (2012) and Taylor et al. (2010) has involved the fermentation and dehydration of related compounds for renewable chemical and fuel production (van Leeuwen et al., 2012); (Taylor et al., 2010).
4. Studies in Molecular Biology and Genetics
In molecular biology and genetics, the compound and its derivatives have been investigated for their effects on DNA and protein structures. Park et al. (2005) and Gherezghiher et al. (2013) have studied the cross-linking properties of diepoxybutane (a related compound) in DNA and proteins, providing insights into the mechanisms of action of genotoxic agents (Park et al., 2005); (Gherezghiher et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
N',2-dihydroxy-3-methylbutanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-3(2)4(8)5(6)7-9/h3-4,8-9H,1-2H3,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSZQLQXQAIFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=NO)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(/C(=N\O)/N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-N',2-dihydroxy-3-methylbutanimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2884752.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884754.png)
![Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate](/img/structure/B2884757.png)
![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2884758.png)
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2884759.png)
![2-(2,4-dichlorophenoxy)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2884761.png)
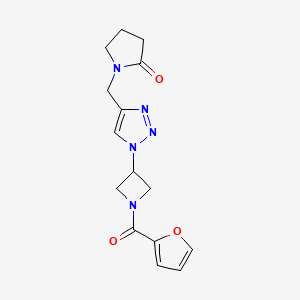
![N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2884763.png)
![(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B2884764.png)
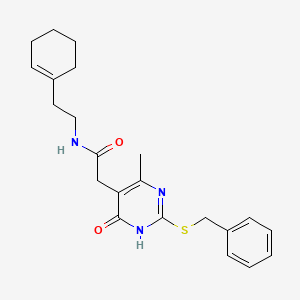
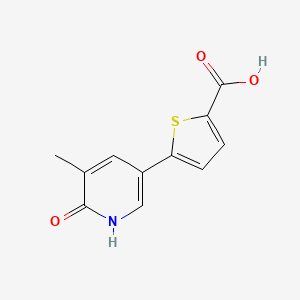
![1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2884767.png)
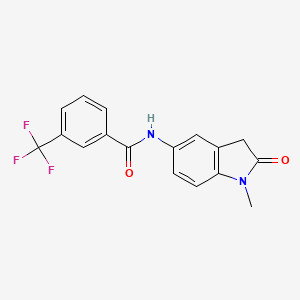
![3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B2884772.png)